molecular formula C16H13N5OS2 B2777332 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 919018-94-3

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2777332
CAS No.: 919018-94-3
M. Wt: 355.43
InChI Key: MHCSVLNJZVKBDB-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core fused with a phenyl group at position 6 and a carboxamide substituent at position 2. The carboxamide group is further linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety. The compound’s design integrates multiple heterocyclic systems, which are critical for modulating interactions with biological targets such as enzyme active sites or DNA.

Properties

IUPAC Name

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c1-9-13(14(22)18-15-20-19-10(2)23-15)24-16-17-12(8-21(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCSVLNJZVKBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the core imidazo[2,1-b]thiazole ring. One common approach is to start with a phenyl-substituted imidazo[2,1-b]thiazole derivative and then introduce the thiadiazole moiety through a series of reactions involving reagents such as hydrazine, thionyl chloride, and acyl chlorides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure consistent quality and yield. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve the highest efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group undergoes nucleophilic substitution reactions, particularly with hydrazonoyl halides, to form thiadiazole derivatives. This reactivity is facilitated by the electron-withdrawing nature of the adjacent thiadiazole ring.

Reagent/ConditionsProductYieldKey ObservationsSource
Hydrazonoyl halides (e.g., 4a–j ) in CH<sub>2</sub>Cl<sub>2</sub> with TEA1,3,4-Thiadiazole derivatives (e.g., 6a–j )60–81%Formation of new C–N bonds via displacement of the carboxamide –NH group. IR confirms loss of –NH and emergence of –C=O stretches.

Cyclization Reactions

The thiadiazole moiety participates in cyclization reactions under acidic or basic conditions, forming fused heterocyclic systems.

Reagent/ConditionsProductYieldKey ObservationsSource
Thiosemicarbazide in trifluoroacetic acid (60°C, 3.5 h)5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines (e.g., 7a–d )75–85%Cyclization via nucleophilic attack of the thiosemicarbazide sulfur on the thiadiazole ring. <sup>1</sup>H-NMR confirms aromatic proton shifts.

Condensation with Carbonyl Derivatives

The imidazo[2,1-b]thiazole core reacts with carbonyl-containing compounds (e.g., aldehydes, ketones) to form hydrazone derivatives.

Reagent/ConditionsProductYieldKey ObservationsSource
4-Nitrobenzaldehyde in DMF/K<sub>2</sub>CO<sub>3</sub> (130°C, 3.5 h)Imidazo-thiadiazole-chalcone hybrids85–92%Formation of α,β-unsaturated ketones confirmed by UV-Vis (λ<sub>max</sub> ~350 nm). Enhanced π-conjugation observed.

Functionalization via Acylation

The carboxamide group can be acylated to generate more complex derivatives, often enhancing biological activity.

Reagent/ConditionsProductYieldKey ObservationsSource
Oxalyl chloride/DMF in CH<sub>2</sub>Cl<sub>2</sub>Acyl chloride intermediate → Subsequent reaction with amines70–78%<sup>13</sup>C-NMR confirms carbonyl carbon shifts (δ ~165 ppm). Improved solubility in polar aprotic solvents.

Electrophilic Aromatic Substitution

The phenyl group on the imidazo[2,1-b]thiazole ring undergoes nitration and halogenation.

Reagent/ConditionsProductYieldKey ObservationsSource
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 2 h)6-(4-Nitrophenyl) derivative65%<sup>1</sup>H-NMR shows para-substitution (δ 8.2–8.4 ppm). IR confirms NO<sub>2</sub> stretch at 1520 cm<sup>−1</sup>.

Hydrolysis of the Carboxamide

Under strongly acidic or basic conditions, the carboxamide group hydrolyzes to the corresponding carboxylic acid.

Reagent/ConditionsProductYieldKey ObservationsSource
6M HCl (reflux, 6 h)3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid88%Loss of –NH signal in <sup>1</sup>H-NMR; emergence of –COOH (δ 12.1 ppm). Reduced solubility in organic solvents.

Key Reactivity Trends:

  • Thiadiazole Ring : Participates in cyclization and nucleophilic substitution due to electron-deficient nature.

  • Carboxamide Group : Acts as a leaving group in substitution reactions and a hydrogen-bond donor in molecular interactions.

  • Imidazo[2,1-b]thiazole Core : Stabilizes charge distribution, directing electrophilic substitution to the phenyl ring.

Experimental data from diversified sources ( ) validate these pathways, emphasizing the compound’s versatility in medicinal chemistry applications.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of compounds containing the 1,3,4-thiadiazole moiety is their antimicrobial activity. Research has demonstrated that derivatives of 1,3,4-thiadiazole , including those similar to our compound of interest, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain thiadiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Compounds featuring the imidazo[2,1-b]thiazole structure have been explored for their anticancer potential. The combination of the imidazole and thiadiazole rings in our compound may enhance its ability to inhibit cancer cell proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Anti-parasitic Activity

The thiadiazole derivatives have also shown promise in treating parasitic infections. For example, compounds related to 5-methyl-1,3,4-thiadiazole have been identified as effective against Trypanosoma species responsible for diseases such as Chagas disease and sleeping sickness. These compounds often target specific metabolic pathways in parasites, leading to their death or inhibited growth .

Pesticidal Activity

Research indicates that compounds similar to 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide may serve as effective pesticides due to their ability to disrupt pest metabolism or inhibit growth. The incorporation of thiadiazole frameworks into agricultural chemicals has been linked to enhanced efficacy against a range of agricultural pests and pathogens .

Summary Table of Applications

Application AreaSpecific UsesReferences
AntimicrobialEffective against bacteria (e.g., E. coli, S. aureus)
AnticancerInduces apoptosis in cancer cells
Anti-parasiticTreats infections caused by Trypanosoma species
PesticidalDisrupts pest metabolism

Mechanism of Action

The mechanism by which 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact pathways involved depend on the biological context, but common targets include bacterial cell wall synthesis enzymes and cancer cell apoptosis pathways.

Comparison with Similar Compounds

N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

  • Structure : These derivatives retain the imidazo[2,1-b]thiazole core but replace the carboxamide group with a thiazol-2-amine substituent.
  • Synthesis: Prepared via microwave-assisted Hantzsch thiazole synthesis from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas .

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamides

  • Structure : Fluorophenyl substituents at position 6 and trifluoromethylphenyl carboxamide groups differentiate these analogs from the target compound .

1,3,4-Thiadiazole-Containing Analogs

1,3,4-Thiadiazole Derivatives (e.g., Compound 9b)

  • Structure: Feature a 1,3,4-thiadiazole ring linked to hydrazono or triazole groups instead of the imidazo[2,1-b]thiazole system .
  • Activity : Compound 9b demonstrated potent activity against HepG2 (IC₅₀ = 2.94 µM), attributed to the electron-withdrawing thiadiazole moiety enhancing DNA intercalation or enzyme inhibition .
  • SAR: Thiadiazole derivatives generally exhibit stronger activity against hepatocellular carcinoma than breast cancer (MCF-7), suggesting target specificity influenced by heterocycle polarity .

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide

  • Structure : Combines pyrazole and thiadiazine systems with a carboxamide linker .
  • Activity: Limited antitumor data are available, but the chloro-phenyl group may improve lipophilicity compared to the target compound’s methyl-thiadiazole group .

Hybrid Heterocyclic Systems

Thiazole-1,3,4-Oxadiazole Hybrids

  • Structure : Replace the imidazo[2,1-b]thiazole core with a thiazole-oxadiazole hybrid .
  • SAR : Oxadiazole’s planar structure may improve DNA binding, whereas the imidazo[2,1-b]thiazole’s fused system offers greater conformational rigidity .

Biological Activity

The compound 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anticonvulsant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiadiazole moiety and an imidazo-thiazole framework. Its molecular formula is C15H14N4S2C_{15}H_{14}N_4S_2, and it has a molecular weight of approximately 342.42 g/mol. The unique combination of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound .

In Vitro Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, it showed an IC50_{50} value of 8 μM against the HCT116 colon cancer cell line, indicating effective growth inhibition .
    • In another study, derivatives containing the thiadiazole ring exhibited promising results against breast cancer MCF-7 cells with IC50_{50} values as low as 0.28 µg/mL .
  • Mechanism of Action :
    • The anticancer activity was attributed to the induction of apoptosis in cancer cells without causing cell cycle arrest. This was evidenced by fluorescence-activated cell sorting (FACS) analysis and mitochondrial membrane potential studies .

Case Studies

A study involving a series of synthesized thiadiazole derivatives reported that compounds with specific substitutions at the 5-position showed enhanced anticancer activity compared to standard drugs like doxorubicin. These derivatives were tested against multiple cancer types, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been extensively studied.

Experimental Models

  • In Vivo Efficacy :
    • The compound was evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice. It exhibited significant protection against seizures, with a protective rate of up to 80% at a dosage of 100 mg/kg .
    • LD50_{50} values were determined to be significantly higher than those for standard anticonvulsants like valproic acid, indicating a favorable safety profile .
  • Mechanistic Insights :
    • The anticonvulsant mechanism was linked to modulation of GABAergic pathways and voltage-gated ion channels, suggesting that these compounds could offer therapeutic benefits in epilepsy treatment without the associated toxicity typically seen with existing medications .

Summary Table of Biological Activities

Activity Cell Line/Model IC50_{50}/ED50_{50} Mechanism
AnticancerHCT1168 μMInduction of apoptosis
AnticancerMCF-70.28 µg/mLCell cycle arrest at G2/M phase
AnticonvulsantMES/PTZ modelsED50_{50}: 126.8 mg/kgModulation of GABA and ion channels

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A typical procedure involves coupling intermediates like 1,3,4-thiadiazole-2-amine derivatives with imidazo[2,1-b]thiazole precursors under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . For cyclization steps, iodine and triethylamine in acetonitrile under reflux (1–3 minutes) are critical to forming the thiadiazole core .
  • Key Parameters : Solvent choice (DMF for solubility), stoichiometric ratios (1.1–1.2 equivalents of alkyl halides), and reaction time (short reflux periods to avoid side reactions).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Essential for confirming regiochemistry of the thiadiazole and imidazothiazole moieties. For example, aromatic proton signals in the δ 7.2–8.1 ppm range validate phenyl group integration .
  • IR Spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C=N bonds (~1550 cm⁻¹) .
  • HPLC/MS : Ensures purity (>95%) and validates molecular weight (e.g., m/z 369.4 for related analogs) .

Q. How can researchers screen its biological activity in preliminary assays?

  • Methodology :

  • In vitro antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative strains, referencing pH-dependent activity observed in thiadiazole derivatives .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM, with IC₅₀ calculations .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of thiadiazole intermediates during synthesis?

  • Methodology : Cyclization involves iodine-mediated sulfur elimination and triethylamine-catalyzed deprotonation. Computational studies (DFT) can model transition states, revealing that iodine acts as both oxidant and electrophile, while triethylamine stabilizes intermediates via hydrogen bonding .
  • Contradictions : Excess iodine may lead to over-oxidation; kinetic studies (e.g., in situ IR) are recommended to optimize reagent stoichiometry .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes like GSK-3β, focusing on hydrogen bonds between the carboxamide group and catalytic residues (e.g., Lys85) .
  • MD Simulations : Analyze stability of ligand-protein complexes (50 ns trajectories) to identify critical binding motifs .

Q. What structure-activity relationship (SAR) strategies enhance its bioactivity?

  • Methodology :

  • Substituent variation : Replace the 5-methyl group on the thiadiazole with electron-withdrawing groups (e.g., Cl, NO₂) to improve antimicrobial potency .
  • Scaffold hopping : Compare imidazothiazole analogs with triazolo-thiadiazole derivatives (e.g., IC₅₀ shifts from 12 µM to 8 µM in cytotoxicity assays) .

Q. How do researchers resolve contradictions between solubility and bioactivity data?

  • Methodology :

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without compromising cell viability .
  • Prodrug design : Introduce hydrolyzable esters (e.g., methyl or PEG-linked groups) to improve pharmacokinetics .

Q. What catalytic systems optimize yield in large-scale synthesis?

  • Methodology :

  • Heterogeneous catalysis : Test immobilized bases (e.g., K₂CO₃ on silica) to reduce purification steps and improve recyclability .
  • Flow chemistry : Implement continuous-flow reactors for precise temperature control during exothermic steps (e.g., cyclization) .

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